molecular formula C25H28N2O5S B11391790 N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11391790
M. Wt: 468.6 g/mol
InChI Key: RSFRGQXVIRAEID-UHFFFAOYSA-N
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Description

  • This compound is a mouthful, so let’s break it down. The systematic name reveals its structure:

      N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide: .

  • It belongs to the class of benzothiophenes and chromenes.
  • The compound’s core structure consists of a benzothiophene ring fused with a chromene ring.
  • The presence of a carbamoyl group and a methoxypropyl side chain adds functional diversity.
  • Researchers have explored its potential in various fields due to its intriguing structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C25H28N2O5S

    Molecular Weight

    468.6 g/mol

    IUPAC Name

    N-[3-(3-methoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,7-dimethyl-4-oxochromene-2-carboxamide

    InChI

    InChI=1S/C25H28N2O5S/c1-14-11-17-18(28)13-20(32-19(17)12-15(14)2)23(29)27-25-22(24(30)26-9-6-10-31-3)16-7-4-5-8-21(16)33-25/h11-13H,4-10H2,1-3H3,(H,26,30)(H,27,29)

    InChI Key

    RSFRGQXVIRAEID-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCCOC

    Origin of Product

    United States

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